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Compound of Interest

Compound Name: K02288

Cat. No.: B612290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of K02288, a potent and selective 2-

aminopyridine-based inhibitor of Activin receptor-like kinase 2 (ALK2). K02288 serves as a

valuable chemical probe for investigating the physiological and pathological roles of ALK2, a

key component of the bone morphogenetic protein (BMP) signaling pathway implicated in

diseases such as fibrodysplasia ossificans progressiva (FOP).

Executive Summary
K02288 is a highly selective, ATP-competitive inhibitor of the ALK2 kinase.[1][2] With low

nanomolar potency in biochemical assays and robust activity in cellular models of BMP

signaling, it has been instrumental in dissecting the function of ALK2.[1][3] It effectively inhibits

the BMP-induced SMAD1/5/8 phosphorylation cascade without significantly affecting the

related TGF-β pathway.[1][4] While its favorable kinome-wide selectivity makes it a superior

tool compound for in vitro studies, its utility as an in vivo probe is hampered by poor aqueous

solubility.[2][3] Nevertheless, the discovery of K02288 provided a novel chemical scaffold that

has spurred the development of second-generation inhibitors with improved pharmacokinetic

profiles.[3][4]

Quantitative Data
The inhibitory activity and selectivity of K02288 have been characterized across biochemical

and cellular assays. The following tables summarize the key quantitative data.
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Table 1: In Vitro Biochemical Potency and Selectivity
Target Kinase IC₅₀ (nM) Kᵈ (nM) Method Source(s)

ALK2 (ACVR1) 1.1 7.9

Radiometric

Kinase Assay,

ITC

[1][2][5]

ALK1 (ACVRL1) 1.8 -
Radiometric

Kinase Assay
[1][5]

ALK6 (BMPR1B) 6.4 -
Radiometric

Kinase Assay
[1][5]

ALK3 (BMPR1A) 34.4 -
Radiometric

Kinase Assay
[5]

ALK4 (ACVR1B) 302 -
Radiometric

Kinase Assay
[1][5]

ALK5 (TGFBR1) 321 -
Radiometric

Kinase Assay
[1][5]

ActRIIA

(ACVR2A)
220 -

Kinase-Glo®

Assay
[1][5]

IC₅₀: Half-maximal inhibitory concentration. Kᵈ: Dissociation constant. ITC: Isothermal Titration

Calorimetry.

Table 2: Cellular Activity
Assay Cell Line Ligand IC₅₀ (nM) Source(s)

Smad1/5/8

Phosphorylation
C2C12 BMP4 ~100 [1][5]

BRE-Luciferase

Reporter
C2C12 BMP4 ~100 [1]

Smad1/5/8

Phosphorylation
C2C12 BMP6 <50 [1]
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BRE: BMP Response Element.

Table 3: Kinome-wide Selectivity Profile

Inhibitor
Concentration

Number of Kinases
with >50%
Inhibition (out of
200)

Notable Off-Targets
(>50% inhibition @
0.1 µM)

Source(s)

0.1 µM 2 ABL, ARG (ABL2) [1]

1.0 µM 8
ABL, ARG, and 6

others
[1]

Table 4: Physicochemical Properties
Property Value Source(s)

Molecular Formula C₂₀H₂₀N₂O₄ [6]

Molecular Weight 352.4 g/mol [6]

Solubility (DMSO) ~30 mg/mL (~85 mM) [6]

Solubility (Aqueous) Sparingly soluble / Insoluble [6]

Signaling Pathway and Mechanism of Action
K02288 acts as an ATP-competitive inhibitor by binding to the kinase domain of ALK2. This

prevents the phosphorylation of downstream SMAD proteins (SMAD1, 5, and 8), thereby

blocking the canonical BMP signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.selleckchem.com/products/k02288.html
https://www.selleckchem.com/products/k02288.html
https://cdn.caymanchem.com/cdn/insert/16678.pdf
https://cdn.caymanchem.com/cdn/insert/16678.pdf
https://cdn.caymanchem.com/cdn/insert/16678.pdf
https://cdn.caymanchem.com/cdn/insert/16678.pdf
https://www.benchchem.com/product/b612290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

BMP Ligand
(e.g., BMP4, BMP6)

Type II Receptor
(e.g., BMPR2)

 Binds
ALK2 (Type I Receptor)

 Recruits &
 Phosphorylates

SMAD 1/5/8
 Phosphorylates

K02288
 Inhibits

p-SMAD 1/5/8

SMAD Complex

 Binds

SMAD4

Nucleus
 Translocates

Gene Transcription

Click to download full resolution via product page

Caption: K02288 inhibits the canonical BMP/ALK2 signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard

protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Radiometric)
This protocol assesses the direct inhibitory effect of K02288 on ALK kinase activity.

Prepare Kinase Reaction Mix: In a 96-well plate, combine the following in kinase buffer (e.g.,

25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):

Recombinant ALK kinase (e.g., 2.5 nM final concentration).

Substrate (e.g., 0.5 mg/mL dephosphorylated casein).

ATP (at Kₘ concentration, e.g., 6 µM).

[γ-³²P]ATP (e.g., 0.05 µCi/µL).

Add Inhibitor: Add K02288 from a 10-point serial dilution in DMSO (e.g., final concentrations

ranging from 0.1 nM to 10 µM). Include DMSO-only wells as a negative control.
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Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mix.

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 45 minutes.

Stop Reaction: Terminate the reaction by adding phosphoric acid or spotting the reaction

mixture onto phosphocellulose paper.

Wash: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify: Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each K02288 concentration relative

to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Smad1/5/8 Phosphorylation Assay (Western
Blot)
This assay measures the ability of K02288 to inhibit BMP-induced signaling in a cellular

context.

Cell Culture: Plate C2C12 myoblast cells in a 12-well plate and grow to ~80-90% confluency.

Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.1%

FBS).

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of K02288 (e.g., 1

nM to 10 µM) or DMSO vehicle control for 1 hour.

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for

1 hour.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blot:
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Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a

PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate with primary antibodies against phospho-Smad1/5/8 overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Re-probe the membrane for total Smad1 and a loading control (e.g., β-actin).

Quantify band intensities to determine the ratio of phosphorylated Smad to total Smad.

BRE-Luciferase Reporter Assay
This assay quantifies the transcriptional output of the BMP-Smad signaling pathway.

Cell Seeding: Plate C2C12 cells stably expressing a BMP-responsive element (BRE)-

luciferase reporter construct in a 96-well white, clear-bottom plate.

Inhibitor Treatment: The following day, replace the medium with low-serum medium

containing serial dilutions of K02288 or DMSO control. Incubate for 1 hour.

Ligand Stimulation: Add BMP4 (e.g., 50 ng/mL) to the wells and incubate for 16-24 hours.

Lysis and Luciferase Measurement:

Remove the medium and lyse the cells using a passive lysis buffer.

Add luciferase assay reagent to the lysate.

Measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,

Renilla) or total protein content. Calculate the percentage of inhibition and determine the IC₅₀

value.
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Experimental and Logic Workflows
The development and characterization of K02288 as a chemical probe follows a logical

progression from biochemical validation to cellular and in vivo assessment.
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Caption: Workflow for the characterization of K02288 as a chemical probe.
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Caption: Logical progression of K02288's development and validation.

Limitations and Considerations
While K02288 is a highly valuable tool, researchers should be aware of its limitations:
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Pharmacokinetics: The pharmacokinetic properties of K02288 have not been extensively

reported. Its poor aqueous solubility and the 10-fold drop-off in potency between biochemical

and cellular assays suggest potential issues with cell permeability or metabolic stability,

making it less suitable for in vivo studies in rodents without further formulation or

optimization.[3][6]

Off-Target Effects: Although highly selective, K02288 does inhibit ABL and ARG kinases at a

concentration of 0.1 µM.[1] At higher concentrations (≥1 µM), the potential for off-target

effects increases. Appropriate controls, such as using a structurally distinct ALK2 inhibitor,

should be included to confirm that observed phenotypes are specific to ALK2 inhibition.

Conclusion
K02288 is a potent, selective, and well-characterized inhibitor of ALK2. Its favorable selectivity

profile compared to other BMP inhibitors like LDN-193189 makes it a precise tool for in vitro

and cell-based studies aimed at elucidating the role of ALK2 in health and disease. While its

physicochemical properties present challenges for in vivo applications, its discovery has been

pivotal, providing a validated scaffold for the development of next-generation ALK2 inhibitors

with therapeutic potential.

Need Custom Synthesis?
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To cite this document: BenchChem. [K02288: A Technical Guide to a Selective ALK2
Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612290#k02288-as-a-chemical-probe-for-alk2-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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